molecular formula C27H28N4O2 B11320868 5-{4-[(4-tert-butylphenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile

5-{4-[(4-tert-butylphenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11320868
M. Wt: 440.5 g/mol
InChI Key: OPNYVDHCJKZIOT-NTEUORMPSA-N
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Description

5-[4-(4-TERT-BUTYLBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a piperazine ring, a phenylethenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-TERT-BUTYLBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as 4-(4-tert-butylbenzoyl)piperazine and 2-(1E)-2-phenylethenyl-1,3-oxazole-4-carbonitrile. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-TERT-BUTYLBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[4-(4-TERT-BUTYLBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides: These compounds share structural similarities and exhibit antitumor activity.

    3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These derivatives have antibacterial activity and are structurally related to the compound .

Uniqueness

5-[4-(4-TERT-BUTYLBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of a piperazine ring, a phenylethenyl group, and an oxazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H28N4O2

Molecular Weight

440.5 g/mol

IUPAC Name

5-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C27H28N4O2/c1-27(2,3)22-12-10-21(11-13-22)25(32)30-15-17-31(18-16-30)26-23(19-28)29-24(33-26)14-9-20-7-5-4-6-8-20/h4-14H,15-18H2,1-3H3/b14-9+

InChI Key

OPNYVDHCJKZIOT-NTEUORMPSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CC=C4)C#N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CC=C4)C#N

Origin of Product

United States

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